(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling between aromatic aldehydes with o-aminothiophenols . Another method involves the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring and a piperazin-1-yl ring attached to a methanone group. The benzo[d]thiazol-2-yl ring is a heterocyclic compound that includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Enzymatic Degradation of Organic Pollutants
An enzymatic approach has shown promise in the degradation of various organic pollutants, with certain enzymes capable of transforming recalcitrant compounds. Redox mediators enhance the degradation efficiency of these compounds, highlighting the potential role of enzymatic treatment in remediating industrial effluents and wastewater containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Capacity Assays
The ABTS•+ radical cation-based assays, important for evaluating antioxidant capacity, involve reactions that might be influenced by the structure of compounds similar to "(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone". These assays highlight the need for a deeper understanding of reaction pathways and the specificity of reactions between antioxidants and ABTS•+ (Ilyasov et al., 2020).
Potential CNS Acting Drugs
Research into central nervous system (CNS) disorders has identified heterocycles with nitrogen, sulfur, and oxygen as promising leads for developing compounds with CNS activity. This suggests the importance of exploring compounds like "this compound" for potential CNS applications (Saganuwan, 2017).
Binding to DNA Minor Groove
The synthetic dye Hoechst 33258 and its analogs, bearing structural similarities to "this compound", bind strongly to the minor groove of double-stranded B-DNA. This suggests potential applications in fluorescent DNA staining and as a starting point for rational drug design (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
The compound “(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Therefore, this compound might interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more . Therefore, this compound might interact with its targets to exert similar effects.
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Given the biological activities associated with thiazole derivatives, it might be involved in pathways related to inflammation, pain perception, and oxidative stress .
Result of Action
Based on the activities of other thiazole derivatives, it might have potential antioxidant, analgesic, and anti-inflammatory effects .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c1-29(26,27)12-5-6-15-16(11-12)28-19(22-15)24-9-7-23(8-10-24)18(25)17-13(20)3-2-4-14(17)21/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXDQMAYXWUWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.